molecular formula C10H9NO3 B13258930 6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B13258930
M. Wt: 191.18 g/mol
InChI Key: FYNYMNBHPVXVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a chemical compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds due to their presence in various natural products and their potential therapeutic applications . This compound, in particular, has garnered attention for its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions typically involve heating the reactants to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit inflammatory pathways, and protect neurons from oxidative stress . These actions are mediated through its binding to specific receptors and enzymes, leading to downstream effects that contribute to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy and methyl groups enhances its reactivity and potential therapeutic applications compared to its analogs .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

6-hydroxy-2-methyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C10H9NO3/c1-11-9(13)5-6-4-7(12)2-3-8(6)10(11)14/h2-4,12H,5H2,1H3

InChI Key

FYNYMNBHPVXVKF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C(C1=O)C=CC(=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.